An In-depth Technical Guide to the Chemical Properties and Structure of Omadacycline-d9
An In-depth Technical Guide to the Chemical Properties and Structure of Omadacycline-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of Omadacycline-d9, a deuterated isotopologue of the broad-spectrum aminomethylcycline antibiotic, Omadacycline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Introduction
Omadacycline is a novel, first-in-class aminomethylcycline antibiotic, representing a significant advancement in the tetracycline class of drugs.[1][2][3] It has been approved for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.[4][5] Omadacycline was specifically designed to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection. Omadacycline-d9, as a stable isotope-labeled internal standard, is crucial for the accurate quantification of Omadacycline in biological matrices during pharmacokinetic and metabolic studies.
Chemical Properties
The key chemical identifiers and physicochemical properties of Omadacycline and its deuterated analog, Omadacycline-d9, are summarized in the table below for easy comparison.
| Property | Omadacycline | Omadacycline-d9 |
| IUPAC Name | (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | (4S,4aS,5aR,12aR)-9-(((2,2-bis(methyl-d3)propyl-3,3,3-d3)amino)methyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
| Molecular Formula | C₂₉H₄₀N₄O₇ | C₂₉H₃₁D₉N₄O₇ |
| Molecular Weight | 556.66 g/mol | 565.71 g/mol |
| CAS Number | 389139-89-3 | 2272886-41-4 |
| Appearance | - | Yellow to orange solid powder |
| Hydrogen Bond Donor Count | 6 | 6 |
| Hydrogen Bond Acceptor Count | 10 | 10 |
| Rotatable Bond Count | 7 | 7 |
| Complexity | 1140 | 1140 |
| Isomeric SMILES | CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4--INVALID-LINK--N(C)C)N(C)C | - |
| InChI Key | VJYKVCURWJGLPG-IQZGDKDPSA-N | - |
Chemical Structure
The chemical structure of Omadacycline forms the basis for its biological activity. The deuterated positions in Omadacycline-d9 are located on the neopentyl group attached to the aminomethyl side chain at the C-9 position of the tetracycline core.
Caption: Chemical structure of Omadacycline highlighting the tetracycline core and the C-9 aminomethyl side chain where deuteration occurs in Omadacycline-d9.
Mechanism of Action
Similar to other tetracycline antibiotics, Omadacycline exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. This action effectively halts the elongation of peptide chains, leading to the cessation of protein production and ultimately inhibiting bacterial growth. The modifications at the C-7 and C-9 positions of the tetracycline scaffold enable Omadacycline to overcome common resistance mechanisms that affect older tetracyclines.
Caption: Omadacycline's mechanism of action: Inhibition of bacterial protein synthesis.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of Omadacycline-d9 are proprietary and not publicly available, the general principles for the use of stable isotope-labeled compounds as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS) are well-established.
General Workflow for Quantification using Omadacycline-d9:
Caption: A generalized experimental workflow for the quantification of Omadacycline in biological samples using Omadacycline-d9 as an internal standard.
A known concentration of Omadacycline-d9 is added to the biological sample containing an unknown concentration of Omadacycline. Both compounds are then extracted and analyzed simultaneously by LC-MS. Since Omadacycline-d9 has nearly identical chemical and physical properties to Omadacycline, it co-elutes and experiences similar ionization efficiency, allowing for accurate quantification by comparing the mass spectrometric signal of the analyte to that of the internal standard.
Conclusion
Omadacycline-d9 is an indispensable tool for the preclinical and clinical development of Omadacycline. Its use as an internal standard ensures the reliability and accuracy of bioanalytical methods required to understand the pharmacokinetics and metabolism of this important antibiotic. This guide provides essential chemical and structural information to support ongoing research and development efforts in the field of antibacterial therapeutics.
References
- 1. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Omadacycline - Wikipedia [en.wikipedia.org]
- 5. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
